N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide
Description
N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with cyclopropyl groups and a fluorinated benzene sulfonamide moiety. The pyrazole ring and cyclopropyl substituents may enhance conformational rigidity and metabolic stability, while the 2,6-difluorobenzene sulfonamide group is a common pharmacophore in bioactive molecules due to its hydrogen-bonding capacity and electron-withdrawing properties .
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2S/c18-13-2-1-3-14(19)17(13)25(23,24)20-8-9-22-16(12-6-7-12)10-15(21-22)11-4-5-11/h1-3,10-12,20H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLICOBUEXXCZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC=C3F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interactions with biological targets.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Structural Analogues from the H-Series Inhibitors
The H-series sulfonamide inhibitors (e.g., H-7, H-8, H-9, and H-89) share a common isoquinoline sulfonamide scaffold but differ in their substituents (Figure 3 in ). Key comparisons include:
| Compound | Core Structure | Substituents | Reported Activity |
|---|---|---|---|
| Target Compound | Pyrazole + benzene | 3,5-Dicyclopropyl, 2,6-difluoro | Not yet reported (inferred kinase inhibition) |
| H-8 Hydrochloride | Isoquinoline | N-[2-(methylamino)ethyl] | Protein kinase A/C inhibition |
| H-89 | Isoquinoline | N-[2-(p-bromocinnamylamino)ethyl] | Potent PKA inhibitor (IC50 = 48 nM) |
Key Differences :
- Electron Effects: The 2,6-difluoro substitution on the benzene ring enhances electronegativity and may increase metabolic stability relative to non-fluorinated analogs like H-9 .
- Steric Effects : Cyclopropyl groups introduce steric hindrance, which could modulate binding pocket interactions differently than the linear alkyl chains in H-8 or H-87.
Electronic and Thermodynamic Properties
- Fluorine Substitution: The 2,6-difluoro groups may polarize the benzene ring, increasing sulfonamide acidity (pKa ~10–12) compared to non-fluorinated sulfonamides (pKa ~8–10).
Biological Activity
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring, an ethyl linker, and a difluorobenzene sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 325.4 g/mol. The presence of the difluorobenzene group enhances lipophilicity and may improve binding affinity to biological targets.
Target Proteins
This compound primarily targets:
- Cyclin-A2
- Cyclin-dependent kinase 2 (CDK2)
These targets are crucial for cell cycle regulation. By interacting with these proteins, the compound may influence cellular proliferation and growth, potentially making it a candidate for cancer therapy.
Mode of Action
The interaction with CDK2 suggests that the compound may act as an inhibitor, altering the phosphorylation state of target proteins involved in cell cycle progression. This inhibition can lead to cell cycle arrest in cancer cells, thereby inhibiting tumor growth.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, studies have shown that certain pyrazole sulfonamides can inhibit COX-2 activity, which is often overexpressed in various cancers. The inhibition of COX-2 has been associated with reduced tumor growth and metastasis .
Antimicrobial Properties
The compound's structural analogs have demonstrated moderate antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) reported for related compounds ranged from 250 μg/mL to lower values depending on structural modifications .
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the biological activity of pyrazole derivatives. Modifications to the pyrazole ring and sulfonamide group have shown varying degrees of potency against different biological targets. For example:
Case Studies
- Inhibition of CDK Activity : In vitro studies demonstrated that compounds similar to this compound effectively inhibited CDK2 activity, leading to reduced proliferation rates in cancer cell lines.
- Antimicrobial Efficacy : A study evaluated several pyrazole derivatives against bacterial strains and found that modifications enhancing lipophilicity significantly improved antimicrobial efficacy .
Q & A
Q. What methodologies are recommended for optimizing the synthesis of this compound to enhance yield and purity?
- Methodological Answer : Synthesis optimization should integrate quantum chemical reaction path searches (e.g., using density functional theory) to predict viable pathways and transition states . High-throughput experimentation can then screen reaction conditions (solvents, catalysts, temperatures) to validate computational predictions. Statistical design of experiments (DoE), such as factorial designs or response surface methodology, reduces the number of trials while accounting for interactions between variables . For purification, membrane-based separation technologies (e.g., nanofiltration) or advanced chromatography (HPLC with chiral columns) can isolate the compound with high purity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Structural Confirmation : Use 1H/13C/19F NMR to resolve cyclopropyl, pyrazole, and difluorobenzene moieties. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data, as demonstrated in sulfonamide analogs .
- Purity Analysis : Reverse-phase HPLC with UV/Vis detection (optimized at 254 nm for aromatic systems) and mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation. Thermogravimetric analysis (TGA) assesses thermal stability and residual solvents .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize target classes based on structural analogs (e.g., sulfonamide-based enzyme inhibitors). Use in vitro enzyme inhibition assays (e.g., fluorescence-based kinetic assays) for targets like carbonic anhydrase or kinases. For cellular activity, employ viability assays (MTT or ATP-luminescence) in disease-relevant cell lines. Dose-response curves (IC50/EC50) and selectivity profiling against related enzymes are essential to establish preliminary structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data across experimental models?
- Methodological Answer : Contradictions may arise from differences in membrane permeability, protein binding, or assay conditions. Use molecular dynamics (MD) simulations to study compound solvation, membrane partitioning, and target binding kinetics under varying pH or ionic strengths. Meta-analysis of published data with multivariate regression can identify confounding variables (e.g., serum content in cell assays). Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) to isolate artifacts .
Q. What strategies enable mechanistic studies of this compound’s interactions with biological targets at the atomic level?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with its target protein (e.g., kinase or receptor) to resolve binding modes. Cryo-EM may be suitable for large complexes.
- Spectroscopy : Time-resolved fluorescence quenching or NMR titration experiments quantify binding affinities and conformational changes.
- Computational Docking : Combine ensemble docking (accounting for protein flexibility) with free-energy perturbation (FEP) calculations to predict mutagenesis effects on binding .
Q. How can researchers design experiments to elucidate the metabolic stability and degradation pathways of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and LC-MS/MS to identify phase I/II metabolites. Use isotopically labeled analogs (e.g., deuterated cyclopropyl groups) to track biotransformation.
- Degradation Studies : Subject the compound to forced degradation (heat, light, oxidation) and analyze degradation products via HR-MS and NMR. Statistical DoE optimizes stress conditions to mimic real-world stability challenges .
Q. What advanced reactor designs or process controls improve scalability for multi-step syntheses of this compound?
- Methodological Answer : Implement continuous-flow reactors with inline analytics (FTIR, PAT tools) to monitor intermediates in real-time. Use membrane reactors to remove byproducts (e.g., HCl from sulfonamide formation) and shift equilibrium. Model-based predictive control (MPC) algorithms adjust parameters (flow rate, temperature) dynamically to maintain optimal residence time distribution (RTD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
